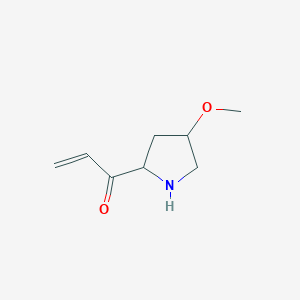

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Chemical Reactions Analysis

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: Although not widely used in industrial applications, it serves as a reference compound in analytical chemistry and quality control.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one: This compound has a similar structure but differs in the position of the methoxy group and the presence of a triple bond instead of a double bond.

1-(4-Methoxypyrrolidin-2-yl)propan-1-one: This compound lacks the double bond in the prop-2-en-1-one moiety, resulting in different chemical properties and reactivity.

Biological Activity

1-(4-Methoxypyrrolidin-2-yl)prop-2-en-1-one, also known as PF-06459988, is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

PF-06459988 features a pyrrolidine moiety linked to a prop-2-en-1-one structure. The methoxy group at the 4-position of the pyrrolidine ring contributes to its biological activity, influencing interactions with target proteins.

PF-06459988 has been identified as a potent irreversible inhibitor of the T790M mutant form of the Epidermal Growth Factor Receptor (EGFR). This mutation is commonly associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). The compound selectively binds to the mutant EGFR, sparing the wild-type receptor, which minimizes side effects and enhances therapeutic efficacy.

Inhibition of EGFR Mutants

Research indicates that PF-06459988 effectively inhibits various EGFR mutants, including T790M, L858R, and V948R. In vitro studies have demonstrated that this compound exhibits high selectivity and potency against these mutant forms compared to the wild-type receptor.

Table 1: IC50 Values for PF-06459988 Against EGFR Mutants

| EGFR Variant | IC50 (nM) |

|---|---|

| Wild-Type | >1000 |

| T790M | 0.5 |

| L858R | 0.8 |

| V948R | 0.6 |

These values illustrate the compound's preferential inhibition of mutant receptors over the wild-type variant, indicating its potential as a targeted therapy for resistant NSCLC cases.

Cellular Studies

In cellular assays using NSCLC cell lines harboring EGFR mutations, PF-06459988 demonstrated significant cytotoxicity. A study reported an IC50 value of approximately 50 nM in H1975 cells (which express both L858R and T790M mutations), highlighting its effectiveness in a clinically relevant setting.

Case Study: Efficacy in Patient-Derived Xenografts (PDXs)

In vivo studies using PDX models of NSCLC have shown promising results. Treatment with PF-06459988 led to substantial tumor regression in models with T790M mutations. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors compared to controls.

Research Findings and Clinical Implications

Recent studies have emphasized the role of PF-06459988 in overcoming resistance mechanisms associated with EGFR-targeted therapies. By selectively inhibiting mutant forms of EGFR, it offers a strategic advantage in treating patients who have developed resistance to earlier therapies.

Table 2: Summary of Preclinical Findings

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(4-methoxypyrrolidin-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C8H13NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h3,6-7,9H,1,4-5H2,2H3 |

InChI Key |

ZMYCQGHIYJHILO-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(NC1)C(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.